molecular formula C19H25N6O5S2.HO4S B009930 Cefepime sulfate CAS No. 107648-78-2

Cefepime sulfate

Cat. No. B009930
M. Wt: 578.6 g/mol
InChI Key: JCRAHWHSZYCYEI-LSGRDSQZSA-N
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Description

Synthesis Analysis

Cefepime’s chemical structure includes a basic cephem ring at position 7, which is chemically modified to increase the stability of cephalosporins against β-lactamase enzymes . Other antibiotics such as ceftazidime, cefoperazone, ceftizoxime, and ceftriaxone from the third-generation contain a 2-amino thiazolyl acetamido group substituted with an oxyimino in the same position .


Molecular Structure Analysis

The molecular formula of cefepime sulfate is C19H26N6O9S3 . It has a molecular weight of 578.6 g/mol . The structure includes a cephem nucleus substituted with a positively charged NMR, making it a zwitterion . This zwitterionic property permits penetration of cefepime to Gram (+) bacteria’s porin channels rapidly .


Chemical Reactions Analysis

Cefepime has adequate β-lactamase stability but with a low affinity for extended spectrum . It has intensified activity against Gram (+) bacteria, excluding the species sensitive to methicillin, such as Streptococcus pneumoniae and Staphylococcus aureus . It is more effective against extended-spectrum β-lactamase Gram (−) bacteria than other oxyimino-cephalosporins commercially available .


Physical And Chemical Properties Analysis

Cefepime is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime have been discussed in various studies . The thermodynamic interaction of the cefepime molecule with water molecules has also been analyzed .

Scientific Research Applications

  • Synergistic Activity : A combination of cefepime with sulbactam shows moderate synergistic activity against some carbapenem-resistant strains of Acinetobacter spp. (Tong et al., 2006)(International journal of antimicrobial agents).

  • Antibacterial Spectrum and Resistance : Cefepime has a broader spectrum of antibacterial activity and is less susceptible to hydrolysis by some beta-lactamases. This makes it useful for treating infections resistant to earlier cephalosporins (Barradell & Bryson, 1994)(Drugs).

  • Use in Critically Ill Patients : It is a useful option for treating infections in critically ill patients due to its high activity and tolerability (Isla et al., 2005)(Clinical therapeutics).

  • Extended-Spectrum Activity : Cefepime is noted for its extended-spectrum activity against Gram-negative and Gram-positive pathogens, approved for treating moderate-to-severe infections (Endimiani, Pérez, & Bonomo, 2008)(Expert Review of Anti-infective Therapy).

  • Antimicrobial Activity and Tolerance : It has similar antimicrobial activity to third-generation cephalosporins and is well tolerated by patients (Okamoto et al., 1993)(Clinical Pharmacokinetics).

  • Limitations Against ESBL-producing Strains : Cefepime may be less reliable for therapy of infections caused by ESBL-producing strains (Thomson & Moland, 2001)(Antimicrobial Agents and Chemotherapy).

  • Combination with β-Lactamase Inhibitors : Cefepime combinations with β-lactamase inhibitors like zidebactam and taniborbactam show promise in treating multidrug-resistant Enterobacterales and Pseudomonas aeruginosa (Isler et al., 2020)(The Journal of antimicrobial chemotherapy).

  • Safety Concerns : There are higher all-cause mortality rates associated with cefepime compared to other beta-lactams in randomized trials (Yahav et al., 2007)(The Lancet. Infectious diseases).

  • Effectiveness in Respiratory Infections : It effectively treated respiratory infections, eradicating organisms like Streptococcus pneumoniae and Haemophilus influenzae (Clynes, Scully, & Neu, 1989)(Diagnostic microbiology and infectious disease).

  • Neurotoxicity Concerns : Cefepime-induced neurotoxicity can occur in ICU patients, especially those with renal dysfunction or preexisting brain injury (Payne et al., 2017)(Critical Care).

  • Optimal Dosing in ICU : Achieving optimal cefepime exposure for ICU patients may require prolonged or continuous infusions, and therapeutic drug monitoring can help individualize therapy (Al-Shaer et al., 2020)(Antimicrobial Agents and Chemotherapy).

Future Directions

Cefepime is currently being studied in combination with novel β-lactamase inhibitors for multidrug-resistant Enterobacterales and Pseudomonas aeruginosa . These combinations are promising, but their role in the treatment of MDR Gram-negative infections can only be determined with further clinical studies .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-LSGRDSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefepime sulfate

CAS RN

107648-78-2
Record name Cefepime sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFEPIME SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ST Forgue, P Kari, R Barbhaiya - Drug metabolism and disposition, 1987 - Citeseer
Materials and Methods Chemicals.[methyl-’4CJNMP was prepared as the hydrochloride as described (7). The radiochemical purity was> 97% as assessed with either analytical HPLC …
Number of citations: 25 citeseerx.ist.psu.edu
DG Walker - Tetrahedron letters, 1990 - Elsevier
NXWCXPWAICSPORINACYLATINGAGXNTS DXRIVXDFROH ~-2-(2-AWINOTWIA!ZOL-4-YL)-2-WXTHOXYIWINOACXTIC ACID. APPLICATION TO TWX SYNTHESIS O Page 1 …
Number of citations: 2 www.sciencedirect.com
RT Standridge, JE Swigor - Journal of Labelled Compounds …, 1993 - Wiley Online Library
… The pN of the solution was 1.45, The solution was seeded with non-radiolabelled Cefepime sulfate, scratched, and incubated at 5OC. After 20 hours the solid was filtered and washed …
C Arai, M Ishikawa, Y Soga, T Suzuki - JOURNAL-TOKYO WOMENS …, 1999 - core.ac.uk
… Cefepime sulfate was used as the antibiotic. … Thc infection was treated with antibiotics, benzylpenicillin potassium and cefepime sulfate, but the next day, the necrosis proceeded to …
Number of citations: 2 core.ac.uk
ST Forgue, WC Shyu, CR Gleason… - Antimicrobial agents …, 1987 - Am Soc Microbiol
… The initial formulation, used for rat bolus doses of 28 and 89 mg/kg (body weight), entailed the combination of cefepime sulfate with NaHCO3and L-lysine in a 10:1:2.9 weight ratio and …
Number of citations: 41 journals.asm.org
JA Dowell, TC Marbury, WB Smith… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
Taniborbactam, an investigational β-lactamase inhibitor that is active against both serine- and metallo-β-lactamases, is being developed in combination with cefepime to treat serious …
Number of citations: 8 journals.asm.org
M Vaara - Antimicrobial agents and chemotherapy, 1990 - Am Soc Microbiol
The antibiotic susceptibility profile of Salmonella typhimurium SS-B, a mutant susceptible to some antimicrobial agents, was studied in detail. Twenty-eight agents were tested, and …
Number of citations: 24 journals.asm.org
J Fung-Tomc, TJ Dougherty, FJ DeOrio… - Antimicrobial agents …, 1989 - Am Soc Microbiol
One hundred clinical isolates resistant to ceftazidime and/or cefotaxime were examined for susceptibility to cefepime. The most frequently encountered ceftazidime-cefotaxime-resistant …
Number of citations: 101 journals.asm.org
YH Tsai, M Bies, F Leitner… - Antimicrobial agents and …, 1990 - Am Soc Microbiol
Cefepime (BMY 28142) was compared with ceftazidime, cefotaxime, and moxalactam for efficacy in treating experimental meningitis in mice and neonatal rats. Mice were infected …
Number of citations: 31 journals.asm.org
P Seraissol, T Lanot, S Baklouti, C Mané, S Ruiz… - … of Pharmaceutical and …, 2022 - Elsevier
Antibiotic (ATB) prescription in an intensive care unit (ICU) requires continuous monitoring of serum dosages due to the patient’s pathophysiological condition. Dosing adjustment is …
Number of citations: 12 www.sciencedirect.com

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